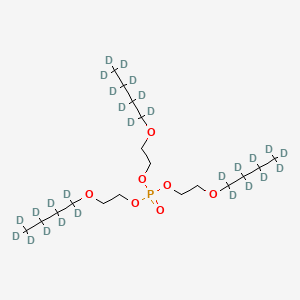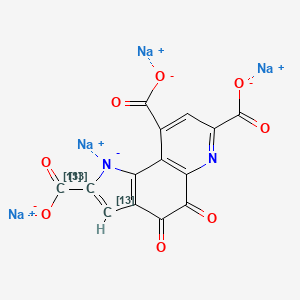
Pyrroloquinoline quinone-13C3 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrroloquinoline quinone-13C3 (sodium) is a tricyclic ortho-quinone compound that has garnered significant attention due to its unique properties and potential applications. It is a labeled version of pyrroloquinoline quinone, where three carbon atoms are replaced with carbon-13 isotopes. Pyrroloquinoline quinone is known for its role as a redox cofactor in various enzymatic reactions and its antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of pyrroloquinoline quinone-13C3 (sodium) involves several steps, starting from the synthesis of the labeled precursor. The general synthetic route includes the following steps:
Synthesis of Labeled Precursor: The labeled precursor is synthesized using carbon-13 labeled reagents.
Cyclization Reaction: The precursor undergoes a cyclization reaction to form the tricyclic structure.
Oxidation: The tricyclic intermediate is oxidized to form pyrroloquinoline quinone-13C3.
Sodium Salt Formation: The final step involves the formation of the sodium salt by reacting pyrroloquinoline quinone-13C3 with sodium hydroxide.
Industrial Production Methods: Industrial production of pyrroloquinoline quinone-13C3 (sodium) typically involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of pyrroloquinoline quinone, which is then labeled with carbon-13 isotopes during the fermentation process .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrroloquinoline quinone-13C3 (sodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrroloquinoline quinone-13C3.
Reduction: It can be reduced to form pyrroloquinoline quinol-13C3.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products:
Oxidation: Pyrroloquinoline quinone-13C3.
Reduction: Pyrroloquinoline quinol-13C3.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pyrroloquinoline quinone-13C3 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a redox cofactor in various enzymatic reactions.
Biology: Studied for its role in cellular processes and its antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including neuroprotection and anti-inflammatory properties.
Industry: Used in the production of functional foods and nutritional supplements
Wirkmechanismus
Pyrroloquinoline quinone-13C3 (sodium) exerts its effects through several mechanisms:
Redox Reactions: Acts as a redox cofactor, facilitating electron transfer in enzymatic reactions.
Antioxidant Activity: Scavenges free radicals and protects cells from oxidative stress.
Molecular Targets: Targets include various dehydrogenases and oxidoreductases.
Pathways Involved: Involves pathways related to mitochondrial function, cellular respiration, and oxidative stress response
Vergleich Mit ähnlichen Verbindungen
Pyrroloquinoline quinone-13C3 (sodium) is unique compared to other similar compounds due to its labeled carbon-13 isotopes, which make it useful for tracing and studying metabolic pathways. Similar compounds include:
Pyrroloquinoline quinone (PQQ): The non-labeled version of pyrroloquinoline quinone.
Pyrroloquinoline quinol: The reduced form of pyrroloquinoline quinone.
Methoxatin: Another name for pyrroloquinoline quinone.
Pyrroloquinoline quinone-13C3 (sodium) stands out due to its enhanced stability and traceability in scientific studies, making it a valuable tool for research in various fields .
Eigenschaften
Molekularformel |
C14H2N2Na4O8 |
|---|---|
Molekulargewicht |
421.11 g/mol |
IUPAC-Name |
tetrasodium;4,5-dioxo(4,5-13C2)pyrrolo[2,3-f]quinolin-1-ide-2,7,9-tricarboxylate |
InChI |
InChI=1S/C14H6N2O8.4Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;;;;/h1-2H,(H4,15,17,18,19,20,21,22,23,24);;;;/q;4*+1/p-4/i2+1,6+1,14+1;;;; |
InChI-Schlüssel |
CXKUNARLYIWSIT-LPZZJZAJSA-J |
Isomerische SMILES |
C1=C(C2=C(C(=O)C(=O)C3=C2[N-][13C](=[13CH]3)[13C](=O)[O-])N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=C(C2=C(C(=O)C(=O)C3=C2[N-]C(=C3)C(=O)[O-])N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
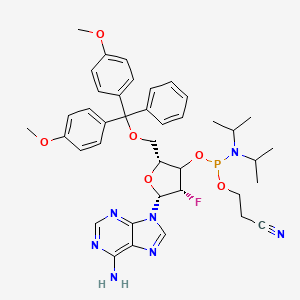
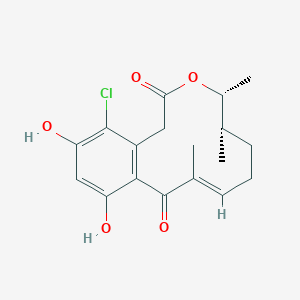
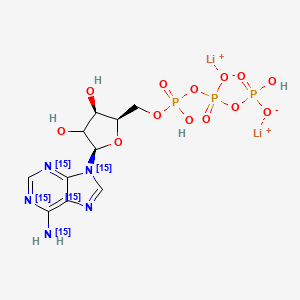
![N-[2-(6,13-difluoro-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl)oxan-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B12375615.png)

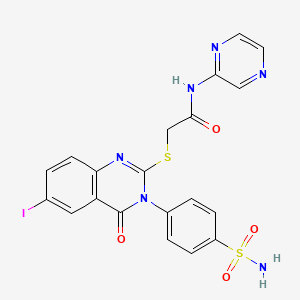
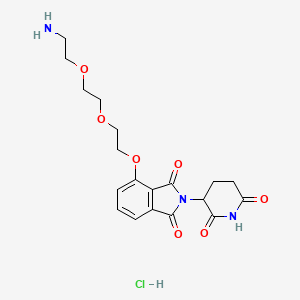
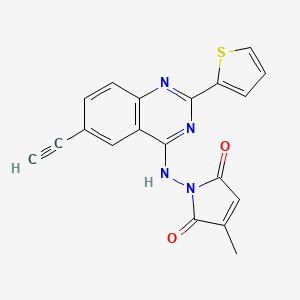
![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B12375655.png)
![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)
